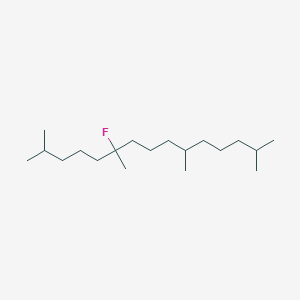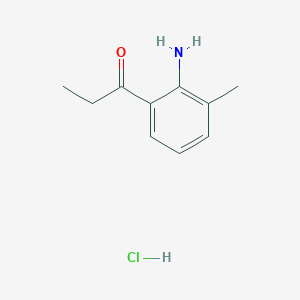
4-Hydroxy-9,10-dioxo-2-(prop-2-EN-1-YL)-9,10-dihydroanthracen-1-YL acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-9,10-dioxo-2-(prop-2-EN-1-YL)-9,10-dihydroanthracen-1-YL acetate is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse biological activities and applications in various fields such as dye production, medicine, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-9,10-dioxo-2-(prop-2-EN-1-YL)-9,10-dihydroanthracen-1-YL acetate typically involves the following steps:
Starting Material: The synthesis begins with an appropriate anthraquinone derivative.
Hydroxylation: Introduction of a hydroxyl group at the 4th position.
Acetylation: Acetylation of the hydroxyl group to form the acetate ester.
Alkylation: Introduction of the prop-2-en-1-yl group at the 2nd position.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes might be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into hydroquinones or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Dyes: The compound can be used as an intermediate in the synthesis of various dyes and pigments.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology
Antimicrobial Activity: Some anthraquinone derivatives exhibit antimicrobial properties, making them useful in developing new antibiotics.
Anticancer Research: The compound may be studied for its potential anticancer properties.
Medicine
Pharmaceuticals: It can be used in the development of new drugs with specific biological activities.
Industry
Dye Production: The compound is used in the production of dyes for textiles and other materials.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-9,10-dioxo-2-(prop-2-EN-1-YL)-9,10-dihydroanthracen-1-YL acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Anthraquinone: The parent compound of many derivatives, known for its dye properties.
Emodin: A naturally occurring anthraquinone with laxative and anticancer properties.
Aloe-emodin: Another anthraquinone derivative with potential therapeutic applications.
Uniqueness
4-Hydroxy-9,10-dioxo-2-(prop-2-EN-1-YL)-9,10-dihydroanthracen-1-YL acetate is unique due to its specific functional groups and structural features, which may confer distinct biological activities and applications compared to other anthraquinones.
Propiedades
| 92979-08-3 | |
Fórmula molecular |
C19H14O5 |
Peso molecular |
322.3 g/mol |
Nombre IUPAC |
(4-hydroxy-9,10-dioxo-2-prop-2-enylanthracen-1-yl) acetate |
InChI |
InChI=1S/C19H14O5/c1-3-6-11-9-14(21)15-16(19(11)24-10(2)20)18(23)13-8-5-4-7-12(13)17(15)22/h3-5,7-9,21H,1,6H2,2H3 |
Clave InChI |
ACNRHPCDOYQFMA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C2C(=C(C=C1CC=C)O)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene](/img/structure/B14363046.png)

![Benzene, [(4-bromo-2-butynyl)oxy]-](/img/structure/B14363070.png)
![Methyl 4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzene-1-sulfonate](/img/structure/B14363079.png)


